molecular formula C21H28N2O5S B10978699 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10978699
M. Wt: 420.5 g/mol
InChI Key: UPBVEPOOKBLMIQ-UHFFFAOYSA-N
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Description

3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique bicyclo[2.2.1]heptane structure, which is known for its rigidity and stability, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Sulfonyl Group: This step involves the sulfonylation of the phenyl ring using reagents like sulfonyl chlorides under basic conditions.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Carbamoylation: The final step involves the formation of the carbamoyl group using reagents like isocyanates or carbamoyl chlorides.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve the use of continuous flow reactors to enhance reaction rates and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation Products: Oxidized derivatives of the piperidine ring.

    Reduction Products: Reduced sulfonyl derivatives.

    Substitution Products: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the interactions of sulfonyl and carbamoyl groups with biological macromolecules. It may also serve as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties can be explored. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and carbamoyl groups are known to form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The bicyclo[2.2.1]heptane core provides rigidity, ensuring that the compound maintains its conformation when binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-({4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid apart is its unique bicyclo[2.2.1]heptane structure, which provides enhanced stability and rigidity. This makes it particularly valuable in applications where a stable and rigid framework is required.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C21H28N2O5S/c1-13-8-10-23(11-9-13)29(27,28)17-6-4-16(5-7-17)22-20(24)18-14-2-3-15(12-14)19(18)21(25)26/h4-7,13-15,18-19H,2-3,8-12H2,1H3,(H,22,24)(H,25,26)

InChI Key

UPBVEPOOKBLMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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